

OTSSP167 Hydrochloride: A Technical Guide to its Mechanism of Action in Cancer

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Abstract

OTSSP167 hydrochloride is a potent, orally bioavailable small-molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase implicated in the tumorigenesis and maintenance of cancer stem cells.[1][2] Preclinical studies have demonstrated its significant anti-tumor activity across a range of solid and hematological malignancies, including breast, lung, prostate, pancreatic, and neuroblastoma cancers, as well as leukemia.[1][3][4] This technical guide provides an in-depth overview of the mechanism of action of OTSSP167, detailing its molecular targets, downstream signaling effects, and the experimental methodologies used to elucidate its function.

Introduction to MELK in Oncology

Maternal Embryonic Leucine Zipper Kinase (MELK) is a member of the AMP protein kinase family.[4] While its expression is normally limited to embryonic and proliferative tissues, MELK is aberrantly overexpressed in a wide variety of human cancers.[5][6][7] This overexpression is frequently correlated with aggressive tumor phenotypes, resistance to therapy, and poor patient prognosis.[3][6] MELK plays a critical role in several cellular processes central to cancer progression, including cell cycle regulation, apoptosis, and the maintenance of cancer stem-like cells.[5][6] Its involvement in these key oncogenic pathways has positioned MELK as a promising therapeutic target for cancer treatment.[4][5]



OTSSP167: A Potent MELK Inhibitor

OTSSP167 is a highly potent, ATP-competitive inhibitor of MELK with a reported IC50 of 0.41 nM in cell-free assays.[8][9] It binds to MELK, preventing its phosphorylation and subsequent activation, thereby inhibiting the phosphorylation of its downstream substrates.[2] This targeted inhibition leads to a cascade of anti-cancer effects, including the suppression of cell proliferation and survival in tumor cells that exhibit high levels of MELK expression.[2]

Quantitative Efficacy Data

The anti-proliferative activity of OTSSP167 has been quantified in numerous cancer cell lines and in vivo models. The following tables summarize key efficacy data.

Table 1: In Vitro Anti-proliferative Activity of OTSSP167

in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference | |
|----------------------------|-------------------------------------------|-------------------|-----------|--|
| A549 | Lung Cancer | 6.7 | [8][9] | |
| T47D | Breast Cancer | 4.3 | [8][9] | |
| DU4475 | Breast Cancer | Breast Cancer 2.3 | | |
| 22Rv1 | Prostate Cancer | 6.0 | [8][9] | |
| HT1197 | Bladder Cancer | 97 | [9] | |
| Various T-ALL | T-cell Acute Lymphoblastic Leukemia | 10-50 | [10][11] | |
| IMR-32 | Neuroblastoma | Neuroblastoma 17 | | |
| LA-N-6 | Neuroblastoma (drug- resistant) | 334.8 | [12] | |
| Glioblastoma Cell Lines | Glioblastoma | 100-200 | [13] | |



Table 2: In Vivo Anti-tumor Efficacy of OTSSP167 in

Xenograft Models

| Xenograft Model | Cancer Type | Dosage and Administration | Tumor Growth Inhibition (TGI) / Outcome | Reference |
|--------------------|-----------------------------|--------------------------------------------------------------------|----------------------------------------------------------------------|-----------|
| MDA-MB-231 | Breast Cancer | 20 mg/kg, i.v., once every two days | 73% TGI | [8] |
| MDA-MB-231 | Breast Cancer | 10 mg/kg, p.o., once a day | 72% TGI | [8] |
| A549 | Lung Cancer | 1, 5, and 10 mg/kg, p.o. | 51%, 91%, and 108% TGI respectively | [9] |
| T-ALL Cell-based | T-ALL | 10 mg/kg, i.p., daily | Significant delay in leukemia spread and prolonged survival | [10][14] |
| T-ALL PDX | T-ALL | 10 mg/kg, i.p., daily | Efficiently controlled leukemia burden and prolonged survival | [11][14] |
| U87 | Glioblastoma | 5 μL of 1 μM or 2 μM, intratumoral injection, once a week | Suppressed tumor growth and increased survival | [15] |
| ACC PDXs | Adrenocortical Carcinoma | 10 mg/kg | Over 80% TGI, reduced mitosis, and increased tumor necrosis | [16] |



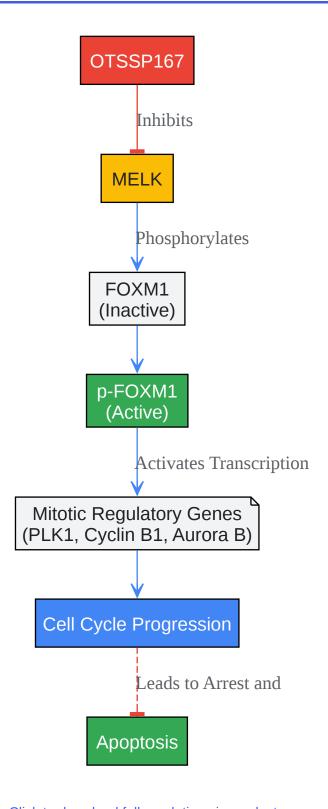
Core Mechanism of Action: Signaling Pathway Modulation

OTSSP167 exerts its anti-cancer effects by modulating multiple downstream signaling pathways.

Inhibition of the MELK-FOXM1 Axis

A primary mechanism of OTSSP167 is the disruption of the MELK-Forkhead Box M1 (FOXM1) signaling axis. MELK phosphorylates and activates FOXM1, a transcription factor crucial for the expression of genes that regulate mitosis and cell cycle progression.[7][17] By inhibiting MELK, OTSSP167 prevents FOXM1 activation, leading to the downregulation of its downstream targets such as PLK1, Cyclin B1, and Aurora B.[17][18] This disruption ultimately results in cell cycle arrest, typically at the G1 or G2/M phase, and the induction of apoptosis.[14][17][19]





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Caption: OTSSP167 inhibits the MELK-FOXM1 signaling pathway.

Downregulation of EZH2

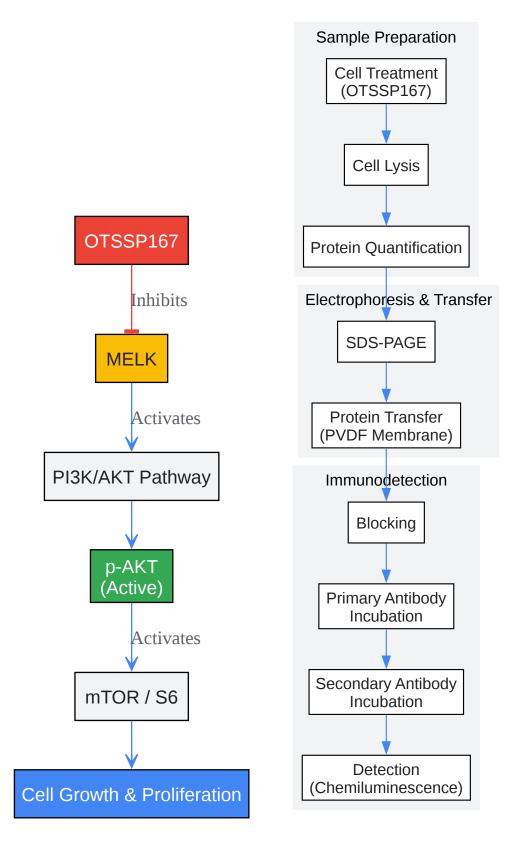


Inhibition of MELK by OTSSP167 has also been shown to downregulate Enhancer of Zeste Homolog 2 (EZH2), a component of the Polycomb Repressive Complex 2 (PRC2).[3] EZH2 is involved in epigenetic regulation and is known to modulate the DNA damage response.[3] The MELK-FOXM1 axis can increase the transcription of EZH2, thereby preserving the stem-like properties of cancer cells.[6] By disrupting this axis, OTSSP167 can reduce EZH2 levels, potentially sensitizing cancer cells to DNA-damaging agents.[3]

Modulation of the PI3K/AKT/mTOR Pathway

OTSSP167 treatment has been observed to inhibit the phosphorylation of AKT, a key component of the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[7][13] In glioblastoma models, OTSSP167 reduced the phosphorylation of AKT and its downstream targets, mTOR and S6, without affecting total AKT protein expression.[13] This suggests that the anti-proliferative effects of OTSSP167 are, in part, dependent on its ability to block the AKT pathway.[13]





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